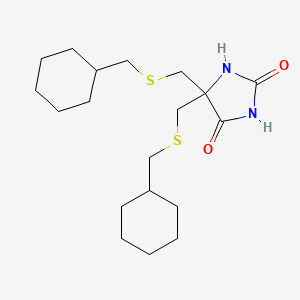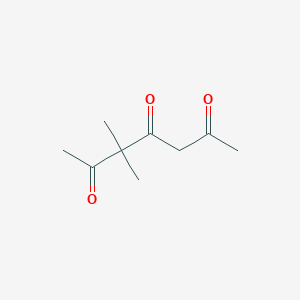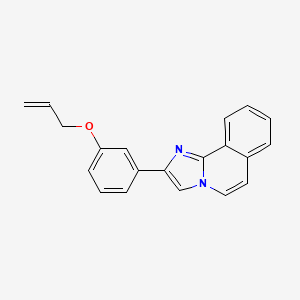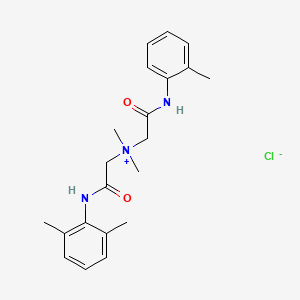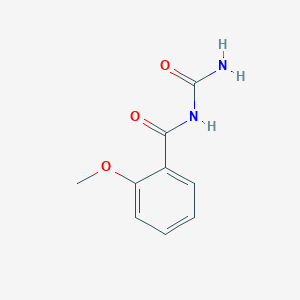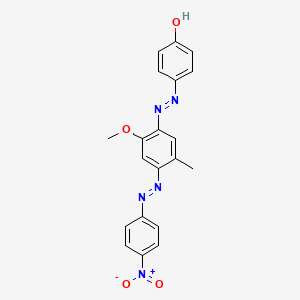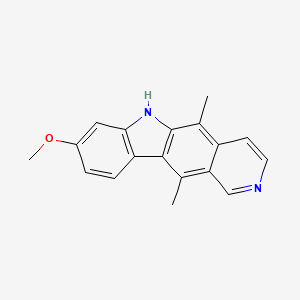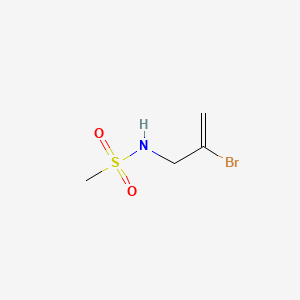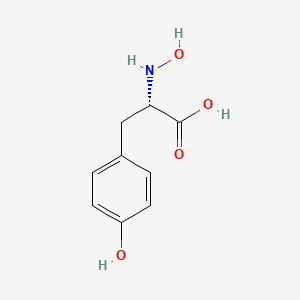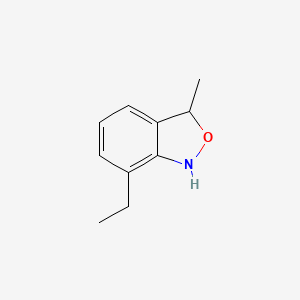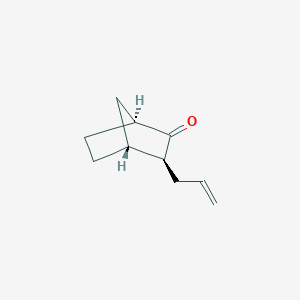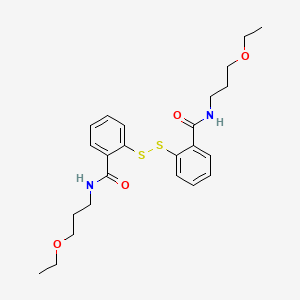
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-ethoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-aminobenzoic acid with 2-ethoxypropylamine under acidic conditions to form 5-chloro-N-(2-ethoxypropyl)benzamide.
Introduction of the Dithiobis Group: The next step involves the introduction of the dithiobis group. This is achieved by reacting the benzamide derivative with a disulfide compound, such as 2,2’-dithiobis(benzoyl chloride), under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- can undergo oxidation reactions, particularly at the sulfur atoms in the dithiobis group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamides with various nucleophiles
Applications De Recherche Scientifique
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- involves its interaction with specific molecular targets. The dithiobis group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzamide moiety can interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-ethylbenzamide)
- 2,2’-Dithiobis(N-propylbenzamide)
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- is unique due to the presence of the chloro and ethoxypropyl substituents, which enhance its reactivity and potential applications. The combination of these groups with the dithiobis moiety provides a distinct chemical profile that is not commonly found in other benzamide derivatives.
Propriétés
Numéro CAS |
78010-27-2 |
|---|---|
Formule moléculaire |
C24H32N2O4S2 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-[[2-(3-ethoxypropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-17-9-15-25-23(27)19-11-5-7-13-21(19)31-32-22-14-8-6-12-20(22)24(28)26-16-10-18-30-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
OZTSOQTUKOMLCS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



